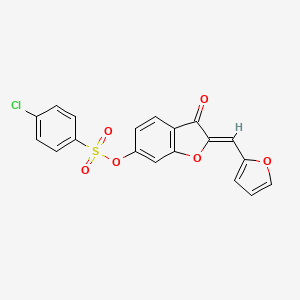

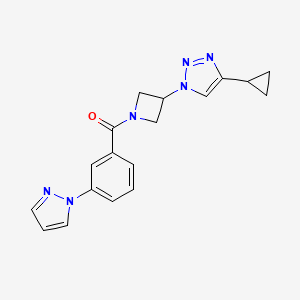

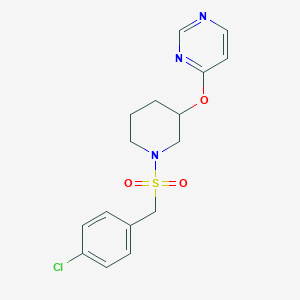

![molecular formula C19H22F3N5O B2626515 2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097858-37-0](/img/structure/B2626515.png)

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics of Flumatinib

Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, undergoes various metabolic processes in the human body. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Phase II metabolites, such as glucuronidation and acetylation products, are also observed. The electron-withdrawing groups like trifluoromethyl and pyridine in the compound facilitate amide bond cleavage, leading to the formation of a carboxylic acid and an amine in vivo (Gong et al., 2010).

Synthesis and Derivatives

Synthesis of Novel Derivatives

A range of novel derivatives containing the pyrimidin-2-yl and piperidin-4-yl structures have been synthesized and characterized. These compounds exhibit significant anti-angiogenic activities and DNA cleavage abilities, suggesting their potential as anticancer agents. The presence of electron-donating and withdrawing groups in these compounds may determine their potency and effectiveness in exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Synthesis and Cytotoxic Activity

Derivatives of 2-methylimidazo[1,2-a]pyridine and quinoline substituted 2-aminopyrimidine have been synthesized. The cytotoxic activity and CDK inhibitor activity of these compounds were evaluated, with certain quinolin-4-yl-substituted compounds showing promising results. These compounds represent a new lead in the search for cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Antimicrobial and Antitumor Applications

Antimicrobial Activity of Piperidinomethylamino Pyrimidines

Certain 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines exhibit potent antimicrobial properties against various bacteria and fungi. The presence of specific groups in these compounds is crucial for their antimicrobial activity, highlighting the potential for further research and development of broad-spectrum antimicrobial agents (Imran et al., 2016).

Antitumor Evaluation of Pyrimidine Derivatives

The synthesis and evaluation of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety have shown promising antitumor activities against various cancer cells. Some compounds, notably those with specific structural features, exhibited potent antitumor activities, especially against PC-3 cells. These findings indicate the potential of these compounds as high-efficiency antitumor drugs (Li et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects

properties

IUPAC Name |

2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c20-19(21,22)16-5-8-23-18(24-16)26-9-6-13(7-10-26)12-27-17(28)11-14-3-1-2-4-15(14)25-27/h5,8,11,13H,1-4,6-7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBIACDVZGNNEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)

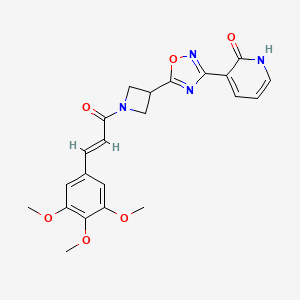

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)

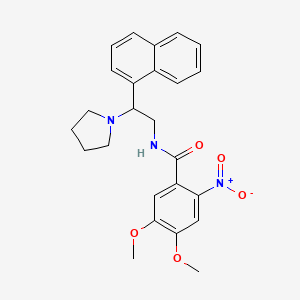

![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

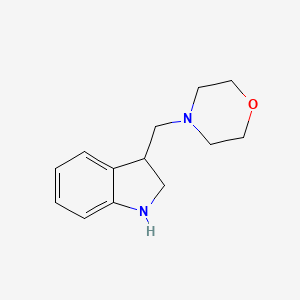

![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)